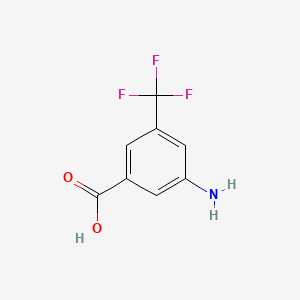

3-Amino-5-(trifluoromethyl)benzoic acid

CAS No.: 328-68-7

Cat. No.: VC1984498

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 328-68-7 |

|---|---|

| Molecular Formula | C8H6F3NO2 |

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | 3-amino-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,12H2,(H,13,14) |

| Standard InChI Key | WBTHOSZMTIPJLR-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O |

| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)N)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Amino-5-(trifluoromethyl)benzoic acid (CAS: 328-68-7) is an aromatic organic compound with the molecular formula C₈H₆F₃NO₂. The compound features an amino group (-NH₂) at the 3-position and a trifluoromethyl group (-CF₃) at the 5-position of a benzoic acid structure. This arrangement of functional groups contributes to its unique chemical properties and potential applications in various fields.

Physical Properties

The compound presents as a white to beige crystalline solid or powder with specific physical characteristics outlined in Table 1.

Table 1: Physical Properties of 3-Amino-5-(trifluoromethyl)benzoic acid

| Property | Value |

|---|---|

| Molecular Weight | 205.13 g/mol |

| Appearance | White to beige powder or crystal |

| Melting Point | 141-146°C (literature) |

| Boiling Point | 331.9°C at 760 mmHg |

| Density | 1.489 g/cm³ |

| Flash Point | 154.5°C |

| LogP | 2.57 |

| PSA | 63.32 |

These physical properties, particularly its melting point range of 141-146°C, serve as important quality control parameters for synthetic and analytical chemists working with this compound .

Chemical Properties

The chemical behavior of 3-Amino-5-(trifluoromethyl)benzoic acid is largely determined by its functional groups:

-

The carboxylic acid group (-COOH) contributes to its acidity and enables salt formation

-

The amino group (-NH₂) provides basic character and nucleophilicity

-

The trifluoromethyl group (-CF₃) increases the acidity of the carboxylic acid through its strong electron-withdrawing effect

The compound demonstrates stability at temperatures up to 100°C for extended periods, making it suitable for various applications requiring thermal resistance. Additionally, it has demonstrated the ability to form nanosheets with layered structures, suggesting potential applications in materials science .

Synthesis and Production

Laboratory Synthesis

Several synthetic routes exist for the preparation of 3-Amino-5-(trifluoromethyl)benzoic acid. One common method involves the diazotization of 3-amino-5-methylbenzoic acid followed by treatment with trifluoroacetic anhydride. This process typically yields the target compound with high purity suitable for research applications.

Industrial Production

Commercial production of 3-Amino-5-(trifluoromethyl)benzoic acid typically aims for a purity standard of ≥97%. The compound is available in various package sizes ranging from 1g for laboratory use to bulk quantities for industrial applications . Industrial production methods prioritize scalability, cost-effectiveness, and consistent quality control parameters.

Quality Control

Quality assessment of 3-Amino-5-(trifluoromethyl)benzoic acid typically employs several analytical techniques:

-

Silylated Gas Chromatography (GC) with a minimum assay requirement of ≥96.0%

-

Aqueous acid-base titration with an acceptable range of ≥96.0% to ≤104.0%

-

Melting point determination (clear melt) with an acceptable range of 138.0-148.0°C

These quality control measures ensure the compound meets necessary purity standards for research and industrial applications.

Analytical Methods

Identification Techniques

Structure and purity confirmation of 3-Amino-5-(trifluoromethyl)benzoic acid typically relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information

-

Mass spectrometry confirms molecular weight and fragmentation patterns

-

Infrared spectroscopy identifies functional groups through characteristic absorption bands

Sample Preparation

For analytical applications, proper sample preparation is essential:

Table 2: Stock Solution Preparation Table

| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |

|---|---|---|---|

| 1 mM | 4.875 mL | 24.3748 mL | 48.7496 mL |

| 5 mM | 0.975 mL | 4.875 mL | 9.7499 mL |

| 10 mM | 0.4875 mL | 2.4375 mL | 4.875 mL |

Appropriate solvent selection is crucial for solution preparation. To increase solubility, samples may be heated to 37°C followed by ultrasonic bath treatment. For long-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles .

Applications

Industrial Applications

3-Amino-5-(trifluoromethyl)benzoic acid demonstrates versatility across multiple industrial sectors:

-

Water Treatment: Functions as a UV absorber in water treatment and purification systems

-

Dye Production: Serves as a precursor in the production of reactive dyes and pigments

-

Material Science: Used in the coprecipitation of layered anions such as lead sulfate, chromium oxide, and vanadium oxide

These applications leverage the compound's unique structural features, particularly its UV absorption capabilities and chemical reactivity.

Research Applications

In research settings, 3-Amino-5-(trifluoromethyl)benzoic acid serves multiple purposes:

-

Building block for more complex organic molecules

-

Starting material for pharmaceutical intermediates

-

Reference standard for analytical method development

-

Model compound for studying structure-activity relationships

Table 3: Research Applications

| Application Category | Specific Uses |

|---|---|

| Synthetic Chemistry | Precursor for complex molecules, pharmaceutical intermediates |

| Analytical Chemistry | Reference standard, method development |

| Materials Science | Formation of nanosheets with layered structures |

| Biological Research | Study of enzyme inhibition, antimicrobial properties |

Pharmaceutical Relevance

The compound has emerged as a valuable precursor in pharmaceutical synthesis pathways:

-

Used in the synthesis of benzothiazinones, a promising class of antitubercular agents targeting the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

This pharmaceutical relevance underscores the compound's significance beyond basic research applications.

Biological Activities

Enzyme Inhibition

Research suggests that 3-Amino-5-(trifluoromethyl)benzoic acid exhibits enzyme inhibitory properties that could be exploited for various biological applications. The compound has been identified as a potential inhibitor of certain enzymes, such as kinases, which are involved in various cellular processes .

Antimicrobial Properties

Preliminary studies indicate potential antibacterial and antifungal properties against various pathogens, though further research is needed to determine efficacy and mechanisms of action .

| Category | Details |

|---|---|

| Hazard Symbols | Xi - Irritant |

| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |

| Safety Descriptions | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice S36 - Wear suitable protective clothing |

| UN IDs | UN 2811 6.1/PG 3 |

| WGK Germany | 3 |

| RTECS | DD6205700 |

These classifications highlight the need for appropriate handling procedures when working with this compound .

Comparison with Similar Compounds

Related Trifluoromethyl Derivatives

Understanding structural relationships between 3-Amino-5-(trifluoromethyl)benzoic acid and similar compounds provides valuable context:

Table 5: Comparison with Related Compounds

| Compound | CAS Number | Molecular Weight | Key Differences |

|---|---|---|---|

| 3-Amino-5-(trifluoromethyl)benzoic acid | 328-68-7 | 205.13 g/mol | Reference compound |

| 3-Amino-4-chloro-5-(trifluoromethyl)benzoic acid | 134649932 | 239.58 g/mol | Additional chloro substituent at 4-position |

| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | 258.12 g/mol | Second trifluoromethyl group instead of amino group |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | - | - | Contains nitro and chloro groups instead of amino group |

The additional functional groups in these related compounds significantly affect their chemical reactivity and potential applications .

Structure-Activity Relationships

The position and nature of substituents on the benzoic acid scaffold influence compound properties:

-

The trifluoromethyl group (CF₃) withdraws electrons, increasing the carboxylic acid's acidity

-

The amino group provides potential for hydrogen bonding and nucleophilic reactivity

-

The meta relationship between these groups creates a unique electronic distribution within the molecule

These structure-activity relationships are crucial for understanding the compound's behavior in various chemical and biological systems.

Current Research and Future Perspectives

Emerging Applications

Recent research has expanded the potential applications of 3-Amino-5-(trifluoromethyl)benzoic acid:

-

Pharmaceutical Development: Increasing use as a building block in drug discovery programs, particularly for compounds targeting bacterial infections

-

Materials Science: Exploration of nanomaterial applications, leveraging the compound's ability to form layered structures

-

Green Chemistry: Investigation of catalytic applications that exploit the compound's functional groups

Future Research Directions

Several promising research directions warrant further investigation:

-

Detailed exploration of the compound's potential biological activities through systematic screening

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of structure-activity relationships through systematic modification of the core scaffold

-

Investigation of potential applications in emerging fields such as nanotechnology and sustainable chemistry

These future directions highlight the compound's continued relevance in various scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume